molecular formula C24H29N3O4 B7783965 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

Cat. No.: B7783965
M. Wt: 423.5 g/mol
InChI Key: BBFKNKJBMOFTJH-UHFFFAOYSA-N
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Description

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a methoxyphenyl group, and a morpholine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the morpholine moiety. Common reagents used in these reactions include hydrazine, methyl iodide, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the selection of appropriate solvents, and the implementation of purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases. Its interactions with biological targets could lead to the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenyl acetate: This compound shares the methoxyphenyl group and can undergo similar chemical reactions.

    4-Methoxyphenethylamine: This compound also contains a methoxyphenyl group and exhibits similar reactivity in substitution reactions.

Uniqueness

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is unique due to its combination of a pyrazole ring, a methoxyphenyl group, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16-21(31-15-12-27-10-13-30-14-11-27)9-8-20(24(16)28)23-22(17(2)25-26-23)18-4-6-19(29-3)7-5-18/h4-9,28H,10-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKNKJBMOFTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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